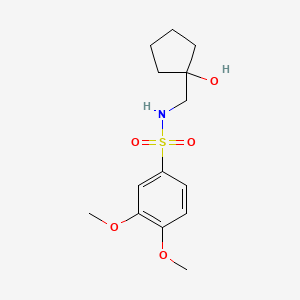

N-((1-hydroxycyclopentyl)methyl)-3,4-dimethoxybenzenesulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-((1-hydroxycyclopentyl)methyl)-3,4-dimethoxybenzenesulfonamide belongs to the arylsulfonamide class of compounds, known for their varied biological activities and significance in medicinal chemistry. The structure-activity relationship (SAR) of these compounds reveals their potential in antagonizing tumor growth, primarily through the inhibition of specific biochemical pathways such as the hypoxia-inducible factor-1 (HIF-1) pathway, which is crucial for cancer progression and metastasis (J. Mun et al., 2012).

Synthesis Analysis

The synthesis process of such sulfonamide derivatives often involves multi-step reactions, starting with the sulfonylation of phenols or amines, followed by various functionalization reactions to introduce specific substituents that enhance the compound's pharmacological properties. The structure-activity relationship studies suggest that specific substitutions on the benzene ring, such as dimethoxy groups, significantly impact the compound's biological activity by modulating its solubility and binding affinity to target molecules (B. Al-Hourani et al., 2016).

Molecular Structure Analysis

The molecular structure of N-((1-hydroxycyclopentyl)methyl)-3,4-dimethoxybenzenesulfonamide derivatives is characterized using various spectroscopic and crystallographic techniques. X-ray crystallography provides detailed information on the compound's conformation, crystal packing, and the presence of intramolecular or intermolecular hydrogen bonding, which are crucial for its biological activity (Ümit Ceylan et al., 2015).

Chemical Reactions and Properties

These compounds can undergo various chemical reactions, including amide bond formation, sulfonation, and nitration, which are essential for modifying their chemical structure and enhancing their biological activity. The presence of the dimethoxybenzenesulfonamide group plays a vital role in the compound's reactivity and its interaction with biological targets (A. Nikonov et al., 2021).

Physical Properties Analysis

The physical properties, including solubility, melting point, and stability, are significantly influenced by the compound's molecular structure. The dimethoxybenzenesulfonamide derivatives generally exhibit poor water solubility, necessitating the development of suitable formulations for their effective delivery as therapeutic agents (J. Mun et al., 2012).

Chemical Properties Analysis

The chemical properties, such as acidity, basicity, and reactivity towards nucleophiles or electrophiles, are determined by the functional groups present in the compound. The sulfonamide group, in particular, imparts unique chemical properties, enabling these compounds to act as inhibitors of various enzymes and receptors involved in disease pathways (M. Karakaya et al., 2015).

Aplicaciones Científicas De Investigación

Synthesis and Characterization

Research has focused on the synthesis and characterization of sulfonamide molecules, including studies on their structure and properties through spectroscopic tools and computational analyses. For instance, the synthesis, structural characterization, and investigation of electronic properties of sulfonamide derivatives have been conducted to understand their molecular and electronic structures, guiding spectral assignments and predicting molecule stability (Ayyaz Mahmood, Tehmina Akram, E. B. Lima, 2016; P. Murthy, V. Suneetha, et al., 2018).

Computational Studies

Computational studies have explored the structural and electronic properties of sulfonamide compounds, providing insights into their vibrational wave numbers, molecular electrostatic potential, and interaction with proteins. These studies aim to match computationally obtained spectral data with experimental results for better understanding molecular behavior (P. Murthy, V. Suneetha, et al., 2018).

Anticancer Activities

Several studies have investigated the anticancer activities of sulfonamide derivatives, exploring their potential as therapeutic agents. For example, the synthesis and evaluation of sulfonamide derivatives as selective inhibitors and their impact on cancer cell growth have been explored, highlighting the potential of these compounds in cancer therapy (Wei Wang, Lin Ao, et al., 2012).

Molecular Dynamic and Quantum Chemical Studies

Molecular dynamic and quantum chemical studies have been conducted to predict the inhibition efficiencies of sulfonamide derivatives on corrosion of metals, providing insights into their adsorption and corrosion inhibition properties. This research is crucial for understanding the practical applications of these compounds in materials science (S. Kaya, Lei Guo, et al., 2016).

Safety And Hazards

Propiedades

IUPAC Name |

N-[(1-hydroxycyclopentyl)methyl]-3,4-dimethoxybenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21NO5S/c1-19-12-6-5-11(9-13(12)20-2)21(17,18)15-10-14(16)7-3-4-8-14/h5-6,9,15-16H,3-4,7-8,10H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYOIFUXDVKLNDF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)S(=O)(=O)NCC2(CCCC2)O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21NO5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.39 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-((1-hydroxycyclopentyl)methyl)-3,4-dimethoxybenzenesulfonamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(1-(2,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B2487619.png)

![ethyl 2-(2-((1-(2-hydroxyethyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)propanamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2487620.png)

![2-Hydroxy-5-{[(2,2,2-trifluoroethoxy)carbonyl]amino}benzoic acid](/img/structure/B2487629.png)

![N-(4-chlorophenyl)-2-[2-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]acetamide](/img/structure/B2487634.png)

![8-{3-[(4-Fluorophenyl)methoxy]phenyl}-1,3-dimethyl-1,3,5-trihydroimidazolidino [1,2-h]purine-2,4-dione](/img/structure/B2487640.png)